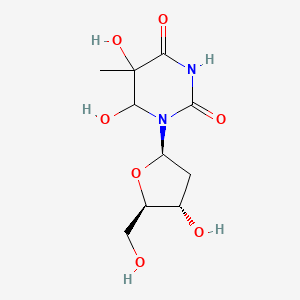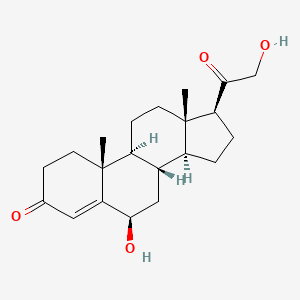
二棕榈酰磷脂酰胆碱 (Dic15-PC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid compound. It is part of the phosphatidylcholine family, which plays a crucial role in cell membrane structure and function. This compound is known for its involvement in various biochemical processes, including lipid metabolism and signal transduction.
科学研究应用
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane studies and signal transduction research.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties.
作用机制
Target of Action
Dic15-PC belongs to the class of organic compounds known as phosphatidylcholines . These compounds are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage . The primary targets of Dic15-PC are lipidic nanovesicles, where it forms part of the vesicle structure .
Mode of Action
Dic15-PC interacts with its targets by forming part of the lipidic nanovesicle structure. It is loaded into the lumen of giant poly(butadiene)-b-poly(ethylene oxide) (PBut-b-PEO) polymersomes . This interaction results in the formation of liposomes in polymersomes (LiPs) systems .
Biochemical Pathways
The biochemical pathways affected by Dic15-PC involve the formation and function of lipidic nanovesicles. These vesicles can load a variety of species due to their tunable size, as well as their hydrophobic (bilayer membrane) or hydrophilic (aqueous core) character . The formation of these vesicles allows for cascade chemical or enzymatic reactions within their lumen .
Result of Action
The primary result of Dic15-PC’s action is the formation of lipidic nanovesicles within polymersomes. These vesicles can achieve controlled sequential release of dyes at defined temperatures . This controlled release could be used as a means to initiate cascade reactions on demand in confined microreactors .
Action Environment
The action of Dic15-PC is influenced by environmental factors such as temperature. For instance, it has been demonstrated that controlled sequential release of dyes from Dic15-PC liposomes can be achieved at defined temperatures inside the giant PBut-b-PEO polymersomes . This suggests that the efficacy and stability of Dic15-PC’s action can be modulated by environmental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- typically involves the esterification of choline with 1,2-dipentadecanoin. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve the following steps:
Esterification: Choline reacts with 1,2-dipentadecanoin in the presence of an acid catalyst.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
化学反应分析
Types of Reactions
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The ester group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidic acid derivatives, while reduction can produce different phospholipid analogs.
相似化合物的比较
Similar Compounds
1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine: Another phosphatidylcholine compound with different fatty acid chains.
1-Stearoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Contains a stearoyl group instead of dipentadecanoin.
1-Linoleoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Features a linoleoyl group, providing different biochemical properties.
Uniqueness
1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific esterification with 1,2-dipentadecanoin, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJARBVLDSOWRJT-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H77NO8P+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955183 |
Source


|
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-27-9 |
Source


|
| Record name | Dipentadecanoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-Azido-4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B1228616.png)




